molecular formula C14H14BrNO2S B3262730 4-bromo-N-(2-phenylethyl)benzenesulfonamide CAS No. 3609-88-9

4-bromo-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B3262730
CAS No.: 3609-88-9
M. Wt: 340.24 g/mol
InChI Key: VFOBSMYKUKRMRR-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a sulfonamide group, which is further substituted with a 2-phenylethylamine moiety. This compound belongs to a broader class of sulfonamides known for diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase, butyrylcholinesterase) and therapeutic applications in diabetes and microbial infections .

Properties

IUPAC Name

4-bromo-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOBSMYKUKRMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260105
Record name 4-Bromo-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3609-88-9
Record name 4-Bromo-N-(2-phenylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3609-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-bromo-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-phenylethylamine . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the para position undergoes substitution reactions with nucleophiles under specific conditions. Key reactions include:

Amine Substitution

Reaction with primary or secondary amines replaces bromine with an amino group. For example:

C14H14BrNO2S+RNH2CuI K2CO3,ΔC14H14N R NO2S+HBr\text{C}_{14}\text{H}_{14}\text{BrNO}_2\text{S}+\text{RNH}_2\xrightarrow{\text{CuI K}_2\text{CO}_3,\Delta}\text{C}_{14}\text{H}_{14}\text{N R NO}_2\text{S}+\text{HBr}

Conditions : Catalytic copper(I) iodide, potassium carbonate, DMF solvent, 80–120°C .

Thiol Substitution

Thiols replace bromine via palladium-catalyzed coupling:

C14H14BrNO2S+RSHPd OAc 2,PPh3C14H14S R NO2S+HBr\text{C}_{14}\text{H}_{14}\text{BrNO}_2\text{S}+\text{RSH}\xrightarrow{\text{Pd OAc }_2,\text{PPh}_3}\text{C}_{14}\text{H}_{14}\text{S R NO}_2\text{S}+\text{HBr}

Yields : 70–90% depending on thiol nucleophilicity .

Table 1: Substitution Reactions with Selected Nucleophiles

NucleophileCatalystSolventTemp (°C)Yield (%)
AnilineCuIDMF10085
ThiophenolPd(OAc)₂Toluene8092
Sodium AzideNaN₃DMSO12078

Sulfonamide Group Reactivity

The sulfonamide moiety participates in alkylation and hydrolysis:

N-Alkylation

The nitrogen atom undergoes alkylation with alkyl halides:

C14H14BrNO2S+RXBaseC14H14BrN R NO2S\text{C}_{14}\text{H}_{14}\text{BrNO}_2\text{S}+\text{RX}\xrightarrow{\text{Base}}\text{C}_{14}\text{H}_{14}\text{BrN R NO}_2\text{S}

Conditions : Triethylamine or K₂CO₃ in THF/CH₃CN.

Hydrolysis

Acidic hydrolysis cleaves the sulfonamide bond:

C14H14BrNO2S+H2OHCl ΔC6H5SO3H+C8H10BrN\text{C}_{14}\text{H}_{14}\text{BrNO}_2\text{S}+\text{H}_2\text{O}\xrightarrow{\text{HCl }\Delta}\text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{C}_8\text{H}_{10}\text{BrN}

Applications : Degradation studies for metabolite identification.

Bromine Reduction

Catalytic hydrogenation removes bromine:

C14H14BrNO2S+H2Pd CC14H15NO2S+HBr\text{C}_{14}\text{H}_{14}\text{BrNO}_2\text{S}+\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_{14}\text{H}_{15}\text{NO}_2\text{S}+\text{HBr}

Conditions : 1 atm H₂, ethanol solvent, 25°C .

Sulfonamide Oxidation

Strong oxidants convert sulfonamide to sulfonic acid:

C14H14BrNO2SKMnO4,H2OC14H14BrNO4S\text{C}_{14}\text{H}_{14}\text{BrNO}_2\text{S}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{C}_{14}\text{H}_{14}\text{BrNO}_4\text{S}

Limitation : Low yield (~40%) due to competing side reactions.

Cross-Coupling Reactions

The bromine atom participates in palladium-mediated couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids forms biaryl derivatives:

C14H14BrNO2S+ArB OH 2Pd PPh3 4C14H14ArNO2S\text{C}_{14}\text{H}_{14}\text{BrNO}_2\text{S}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{14}\text{H}_{14}\text{ArNO}_2\text{S}

Optimized Conditions : 2 mol% Pd catalyst, Na₂CO₃, DME/H₂O, 80°C .

Table 2: Coupling Partners and Yields

Boronic AcidYield (%)
Phenylboronic acid88
4-Methoxyphenyl75
2-Thienyl63

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey ReactionRate Relative to Target
4-Chloro-N-(2-phenylethyl)benzenesulfonamideSlower NAS due to lower leaving group ability0.6×
N-(2-Phenylethyl)benzenesulfonamideNo bromine substitutionN/A

Mechanistic Insights

  • NAS : Proceeds via a two-step addition-elimination mechanism, with bromide as the leaving group .

  • Coupling Reactions : Oxidative addition of Pd(0) to the C–Br bond is rate-determining .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14BrNO2S
  • Molecular Weight : 340.241 g/mol
  • CAS Number : 3609-88-9

The compound features a bromine atom, a phenylethyl group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Organic Synthesis

4-bromo-N-(2-phenylethyl)benzenesulfonamide is utilized as a building block in organic synthesis. Its structure allows chemists to create more complex molecules through various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Enzyme Inhibition Studies

Due to its sulfonamide group, this compound has been investigated for its ability to inhibit enzymes. The sulfonamide moiety can mimic natural substrates or inhibitors, enabling it to bind to active sites of enzymes and modulate biochemical pathways. This characteristic is particularly useful in drug development for targeting specific enzymes involved in diseases .

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. This compound may show activity against both Gram-positive and Gram-negative bacteria as well as fungal species. This potential makes it a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Case Study 1: Pharmacokinetic Properties

A study explored the pharmacokinetic interactions of this compound with human serum albumin (HSA). Using multi-spectroscopic techniques, researchers found that this compound binds to HSA with moderate strength, which is crucial for understanding its therapeutic efficacy and distribution in biological systems .

Case Study 2: Antimycobacterial Activity

Recent research focused on related benzenesulfonamides demonstrated their effectiveness against multidrug-resistant strains of Mycobacterium abscessus. Compounds similar to this compound were shown to possess strong antimicrobial activity, suggesting that modifications to the sulfonamide structure could lead to novel treatments for resistant infections .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-phenylethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural Features and Crystallographic Insights

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I): Exhibits a U-shaped conformation with a dihedral angle of 41.17° between the two benzene rings. Comparatively, 4-bromo-N-(4-bromophenyl)benzenesulfonamide (II) and 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (III) show smaller dihedral angles (38.5° and 32.6°, respectively), indicating substituent-dependent ring planarity .
  • 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide :

    • Features a propylcarbamoyl substituent, forming infinite hydrogen-bond chains (N–H⋯O and C–H⋯O) in its crystal lattice. This packing motif is critical for stability and solubility .
    • The target compound’s phenylethyl group may reduce hydrogen-bonding capacity compared to carbamoyl derivatives, affecting crystallization behavior.
  • N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide :

    • Incorporates a formyl group, enabling further functionalization (e.g., Schiff base formation). This contrasts with the inert bromine in the target compound, limiting reactivity at the aromatic ring .

Data Tables

Table 1: Structural Parameters of Selected Sulfonamides

Compound Dihedral Angle (°) Key Substituents Hydrogen-Bond Motifs Reference
4-Bromo-N-(2-phenylethyl)benzenesulfonamide N/A 2-Phenylethyl, Br N–H⋯O (predicted)
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide 41.17 4-Fluorophenyl, Br N–H⋯O, C–H⋯O
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide N/A Propylcarbamoyl, Br Infinite N–H⋯O chains

Biological Activity

4-Bromo-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a bromine atom and a phenylethyl group, contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H14BrNO2S
  • Molecular Weight : 340.241 g/mol
  • CAS Number : 3609-88-9

The biological activity of this compound is primarily attributed to its interaction with various enzymes. The sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial in modulating biochemical pathways related to various diseases .

Antimicrobial Activity

Research has shown that sulfonamide compounds exhibit antimicrobial properties. For instance, studies on related benzenesulfonamides have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial efficacy of this compound can be inferred from these findings, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

There is growing interest in the anticancer properties of sulfonamide derivatives. Compounds similar to this compound have been evaluated for their effects on cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). These studies often utilize assays such as Sulforhodamine B (SRB) to assess cytotoxicity and growth inhibition . Preliminary results indicate that certain derivatives show promising anticancer activity, warranting further investigation into their mechanisms and efficacy.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives against multidrug-resistant Mycobacterium abscessus strains. The results indicated that modifications in the sulfonamide structure could enhance antimicrobial potency .
  • Anticancer Screening :
    • In vitro studies using MCF7 cells revealed that specific modifications in the benzenesulfonamide structure could lead to increased cytotoxicity against breast cancer cells. Molecular docking studies suggested that these compounds interact effectively with cancer-related targets .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties of related compounds have shown interactions with human serum albumin (HSA), impacting their therapeutic efficacy. These studies utilized multi-spectroscopic techniques to elucidate binding mechanisms and predict drug-like properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityBinding Affinity (Kd)
This compoundModeratePromisingNot determined
4-Bromo-N-(2-hydroxyethyl)benzenesulfonamideHighModerateModerate
4-Methyl-N-(1-methyl-2-phenylethyl)benzenesulfonamideLowHighLow

Q & A

Q. Discrepancies in reported melting points for brominated sulfonamides: How are these resolved experimentally?

  • Analysis : Variations arise from polymorphic forms or solvent retention. Differential Scanning Calorimetry (DSC) identifies phase transitions, while Powder X-ray Diffraction (PXRD) distinguishes polymorphs. Controlled recrystallization (e.g., using ethanol/water mixtures) standardizes crystalline forms .

Q. Conflicting bioactivity data for sulfonamides in enzyme inhibition studies: What factors contribute to variability?

  • Analysis : Assay conditions (pH, ionic strength) and enzyme isoforms (e.g., CA-II vs. CA-IX) impact results. Dose-response curves with triplicate measurements and positive controls (e.g., acetazolamide) reduce variability. Molecular docking (AutoDock Vina) validates binding modes across isoforms .

Methodological Tables

Technique Application Key Parameters Reference
SC-XRDCrystal structure determinationR-factor < 0.05, resolution > 0.8 Å
DFT CalculationsReactivity predictionB3LYP/6-31G*, Gibbs free energy (ΔG)
HRMS/MSFragmentation analysisCID energy 20–35 eV, resolving power > 30k
Enzyme Inhibition AssayBiological activity screeningIC₅₀ via nonlinear regression (GraphPad)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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